2,5-Dihydroxyxanthone Cytotoxicity Profile: Cross-Cell Line Antiproliferative Activity Quantified by IC50
2,5-Dihydroxyxanthone demonstrates quantifiable antiproliferative activity across five human cancer cell lines, with IC50 values ranging from 13.4 μM to 53.7 μM as measured by CCK8 assay after 48-hour incubation . The compound shows the highest potency against the MCF7 breast cancer cell line (IC50 = 13.4 μM) and the lowest activity against COLO 320 colorectal adenocarcinoma cells (IC50 = 53.7 μM) . This cell line-dependent variation in potency is a characteristic feature of the xanthone scaffold [1].
| Evidence Dimension | Antiproliferative activity across five cancer cell lines |
|---|---|
| Target Compound Data | IC50: MCF7 (13.4 μM), HepG2 (23.8 μM), K562 (43.5 μM), MDA-MB-231 (43.8 μM), COLO 320 (53.7 μM) |
| Comparator Or Baseline | N/A (single-compound characterization; comparator data not available in source) |
| Quantified Difference | 4.0-fold differential potency between most sensitive (MCF7, 13.4 μM) and least sensitive (COLO 320, 53.7 μM) cell lines |
| Conditions | Human cancer cell lines; 48-hour incubation; CCK8 assay; source: PMID 28376372 |
Why This Matters
This quantified cross-cell line antiproliferative dataset provides researchers with a validated baseline for assay design and enables informed selection of appropriate cell models for downstream mechanistic studies.
- [1] Castanheiro RAP, Pinto MMM, Silva AMS, et al. Dihydroxyxanthones prenylated derivatives: synthesis, structure elucidation, and growth inhibitory activity on human tumor cell lines with improvement of selectivity for MCF-7. Bioorg Med Chem. 2007;15(18):6080-6088. View Source
